molecular formula C12H16Br2O B13640081 1-Bromo-2-(2-bromo-1-isobutoxyethyl)benzene

1-Bromo-2-(2-bromo-1-isobutoxyethyl)benzene

Cat. No.: B13640081
M. Wt: 336.06 g/mol
InChI Key: CBLBHPRJNHOCEJ-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-bromo-1-isobutoxyethyl)benzene is an organic compound that belongs to the class of brominated aromatic compounds It features a benzene ring substituted with a bromo group and a 2-(2-bromo-1-isobutoxyethyl) group

Preparation Methods

The synthesis of 1-Bromo-2-(2-bromo-1-isobutoxyethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-(1-isobutoxyethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired positions on the benzene ring .

Industrial production methods may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as alkylation, bromination, and purification to achieve the desired product with high purity and yield .

Chemical Reactions Analysis

1-Bromo-2-(2-bromo-1-isobutoxyethyl)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield phenolic derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2-bromo-1-isobutoxyethyl)benzene in chemical reactions typically involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final product . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

1-Bromo-2-(2-bromo-1-isobutoxyethyl)benzene can be compared with other brominated aromatic compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in various fields.

Properties

Molecular Formula

C12H16Br2O

Molecular Weight

336.06 g/mol

IUPAC Name

1-bromo-2-[2-bromo-1-(2-methylpropoxy)ethyl]benzene

InChI

InChI=1S/C12H16Br2O/c1-9(2)8-15-12(7-13)10-5-3-4-6-11(10)14/h3-6,9,12H,7-8H2,1-2H3

InChI Key

CBLBHPRJNHOCEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(CBr)C1=CC=CC=C1Br

Origin of Product

United States

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